molecular formula C18H15ClFNO4S B11958573 4-Chloro-2-(4-ethoxy-3-methoxyphenyl)quinoline-6-sulfonyl fluoride

4-Chloro-2-(4-ethoxy-3-methoxyphenyl)quinoline-6-sulfonyl fluoride

Cat. No.: B11958573
M. Wt: 395.8 g/mol
InChI Key: BMFXYVIGZFSTAY-UHFFFAOYSA-N
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Description

4-Chloro-2-(4-ethoxy-3-methoxyphenyl)quinoline-6-sulfonyl fluoride is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with chloro, ethoxy, methoxy, and sulfonyl fluoride groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(4-ethoxy-3-methoxyphenyl)quinoline-6-sulfonyl fluoride typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.

    Introduction of Substituents: The chloro, ethoxy, and methoxy groups are introduced through electrophilic aromatic substitution reactions. These reactions typically require reagents such as chlorinating agents (e.g., thionyl chloride), ethylating agents (e.g., ethyl iodide), and methoxylating agents (e.g., dimethyl sulfate).

    Sulfonylation: The sulfonyl fluoride group is introduced through sulfonylation reactions using reagents like sulfonyl chlorides or fluorosulfonyl isocyanate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(4-ethoxy-3-methoxyphenyl)quinoline-6-sulfonyl fluoride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl fluoride group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of quinoline derivatives with reduced functional groups.

    Substitution: Formation of sulfonamide or sulfonothioate derivatives.

Scientific Research Applications

4-Chloro-2-(4-ethoxy-3-methoxyphenyl)quinoline-6-sulfonyl fluoride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of certain enzymes or as a fluorescent probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(4-ethoxy-3-methoxyphenyl)quinoline-6-sulfonyl fluoride involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site or by modifying key functional groups. The sulfonyl fluoride group is particularly reactive and can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-(4-methoxyphenyl)quinoline-6-sulfonyl fluoride
  • 4-Chloro-2-(4-ethoxyphenyl)quinoline-6-sulfonyl fluoride
  • 4-Chloro-2-(4-methoxy-3-ethoxyphenyl)quinoline-6-sulfonyl fluoride

Uniqueness

4-Chloro-2-(4-ethoxy-3-methoxyphenyl)quinoline-6-sulfonyl fluoride is unique due to the specific combination of substituents on the quinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for targeted research and applications.

Biological Activity

4-Chloro-2-(4-ethoxy-3-methoxyphenyl)quinoline-6-sulfonyl fluoride is a compound that belongs to the quinoline family, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

  • Molecular Formula : C18H15ClFNO4S
  • Molecular Weight : 395.83 g/mol
  • Exact Mass : 395.039435 g/mol
  • InChIKey : BMFXYVIGZFSTAY-UHFFFAOYSA-N

The biological activity of quinoline derivatives often involves the inhibition of specific enzymes or pathways. For instance, compounds similar to 4-Chloro-2-(4-ethoxy-3-methoxyphenyl)quinoline have been shown to interact with various biological targets, including:

  • Enzyme Inhibition : Many quinoline derivatives act as inhibitors of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are crucial in neurodegenerative diseases.
  • Antimicrobial Activity : Quinoline compounds often exhibit antibacterial and antifungal properties, making them potential candidates for treating infections.

Biological Activity Overview

Recent studies have highlighted the biological activities of this compound and its derivatives. Below is a summary of notable findings:

Activity Type Details
AntimicrobialExhibits significant activity against various bacterial strains, including E. coli and M. tuberculosis .
AnticancerDemonstrated cytotoxic effects on cancer cell lines such as MCF-7 and HCT-116 with IC50 values in the low micromolar range .
Enzyme InhibitionShown to inhibit acetylcholinesterase with high efficiency, indicating potential in treating Alzheimer's disease .
Photosynthetic InhibitionInhibits photosynthetic electron transport in chloroplasts, suggesting a possible herbicidal application .

Case Studies

  • Antimicrobial Efficacy
    A study evaluated the antimicrobial properties of various quinoline derivatives, including 4-Chloro-2-(4-ethoxy-3-methoxyphenyl)quinoline. The compound was tested against standard strains and demonstrated superior activity compared to traditional antibiotics such as isoniazid and pyrazinamide against M. tuberculosis .
  • Anticancer Activity
    Research conducted on the cytotoxic effects of this compound on human cancer cell lines revealed an IC50 value of approximately 1.5 µM against MCF-7 cells. This suggests that it could be a promising candidate for further development in cancer therapy .
  • Enzyme Inhibition Studies
    A series of enzyme assays indicated that the compound effectively inhibited acetylcholinesterase with an IC50 value significantly lower than that of its parent compound, demonstrating enhanced biological activity due to structural modifications .

Properties

Molecular Formula

C18H15ClFNO4S

Molecular Weight

395.8 g/mol

IUPAC Name

4-chloro-2-(4-ethoxy-3-methoxyphenyl)quinoline-6-sulfonyl fluoride

InChI

InChI=1S/C18H15ClFNO4S/c1-3-25-17-7-4-11(8-18(17)24-2)16-10-14(19)13-9-12(26(20,22)23)5-6-15(13)21-16/h4-10H,3H2,1-2H3

InChI Key

BMFXYVIGZFSTAY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NC3=C(C=C(C=C3)S(=O)(=O)F)C(=C2)Cl)OC

Origin of Product

United States

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